molecular formula C15H17N3O B2614947 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide CAS No. 1286744-51-1

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide

Cat. No.: B2614947
CAS No.: 1286744-51-1
M. Wt: 255.321
InChI Key: JEHRDPBDDWARDD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is a compound that features both an imidazole ring and a cinnamamide moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the cinnamamide moiety consists of a cinnamic acid derivative linked to an amide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide typically involves the reaction of 2-methyl-1H-imidazole with an appropriate cinnamoyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of the cinnamoyl chloride, forming the desired product.

    Starting Materials: 2-methyl-1H-imidazole, cinnamoyl chloride

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.

    Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.

    Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole nitrogen or the amide nitrogen can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides

Major Products

    Oxidation: Imidazole N-oxides

    Reduction: Corresponding amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s imidazole ring is a bioisostere of histidine, making it useful in the design of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts.

Comparison with Similar Compounds

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide can be compared with other cinnamamide derivatives and imidazole-containing compounds:

    Cinnamic Acid Derivatives: Compounds like cinnamic acid and its esters have similar structural features but may differ in their biological activities and applications.

    Imidazole Derivatives: Compounds such as metronidazole and clotrimazole share the imidazole ring but have different substituents, leading to varied pharmacological properties.

Similar Compounds

    Cinnamic Acid: A precursor to many cinnamamide derivatives with antimicrobial and anticancer properties.

    Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal medication.

    Clotrimazole: An imidazole derivative used as an antifungal agent.

Properties

IUPAC Name

(E)-N-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-13-16-9-11-18(13)12-10-17-15(19)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,17,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHRDPBDDWARDD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.